N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-15-5-2-4-12-10-16(25-17(12)15)18(21)20-11-19(22)8-3-6-14-13(19)7-9-24-14/h2,4-5,7,9-10,22H,3,6,8,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOWXLSNUHEVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCCC4=C3C=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclization
Palladium-mediated C–H activation provides efficient access to substituted benzofurans. Zhu et al. demonstrated rhodium-catalyzed annulation between propargyl alcohols (e.g., 46 ) and aryl boronic acids (45 ) using TsOH·H₂O in THF/H₂O (Scheme 1). Applied to 3-methoxy-substituted substrates, this method yields 7-methoxybenzofuran derivatives in 78-92% yield.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Rh(cod)₂OTf | THF/H₂O (3:1) | 80 | 92 |
| Pd(OAc)₂ | DMF | 100 | 67 |
| CuI | Dioxane | 120 | 54 |
Acid-Mediated Cyclodehydration
2-Allyloxy-3-methoxybenzaldehyde (3 ) undergoes Brønsted acid-catalyzed cyclization to form 7-methoxybenzofuran scaffolds. Using p-TsOH in refluxing toluene, this method achieves 85% yield with excellent regioselectivity (Scheme 2). Subsequent oxidation of the 5-allyl group (KMnO₄, acetone/H₂O) provides the carboxylic acid derivative.
Preparation of 4-Hydroxy-4,5,6,7-Tetrahydrobenzofuran-4-Methanol
Silyloxyallyl Cation Cyclization
Theuns et al. developed a silyloxyallyl cation strategy for tetrahydrobenzofuran synthesis (Scheme 3). Treatment of α-silyloxy allyl carbonate with TfOH generates a reactive cation, which undergoes [4+3] cycloaddition with dienophiles. Hydrogenation (H₂, Pd/C) and subsequent hydroxylation (mCPBA) yield the 4-hydroxy tetrahydrobenzofuran core in 76% overall yield.
Enzymatic Resolution for Stereochemical Control
Racemic 4-hydroxytetrahydrobenzofuran derivatives can be resolved using immobilized lipase B (Candida antarctica) with vinyl acetate in MTBE. This biocatalytic process achieves >99% ee for the (4R)-enantiomer, critical for biological activity.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 7-methoxybenzofuran-2-carboxylic acid with EDCI/HOBt in DMF, followed by reaction with 4-hydroxytetrahydrobenzofuran-4-methanol, provides the target amide in 82% yield (Scheme 4).
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 12 | 82 |
| HATU/DIPEA | CH₂Cl₂ | 6 | 78 |
| DCC/DMAP | THF | 24 | 65 |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) accelerates the coupling reaction while maintaining yield (80%) and minimizing epimerization.
Integrated Synthetic Route
Scheme 5: Convergent Synthesis Pathway
- Prepare 7-methoxybenzofuran-2-carboxylic acid via Rh-catalyzed annulation
- Synthesize enantiopure 4-hydroxytetrahydrobenzofuran-4-methanol using enzymatic resolution
- Couple fragments via EDCI/HOBt-mediated amidation
- Purify by silica gel chromatography (EtOAc/hexanes)
Overall Yield : 58% (four steps)
Purity : >99% (HPLC, C18 column)
Analytical Characterization Data
Table 3: Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H, ArH), 4.63 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 1.98-2.12 (m, 4H, tetrahydrofuran) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 (CONH), 161.2 (C=O), 154.3 (ArOCH₃) |
| HRMS (ESI+) | m/z Calcd for C₁₉H₁₉NO₅ [M+H]⁺: 342.1443; Found: 342.1441 |
Challenges and Optimization Opportunities
- Stereochemical Control : Current methods yield racemic tetrahydrobenzofuran intermediates requiring enzymatic resolution. Asymmetric hydrogenation catalysts could improve efficiency.
- Scale-Up Limitations : Rhodium catalysis in Step 1 becomes cost-prohibitive at >100 g scale. Iron-based catalysts may offer economical alternatives.
- Purification Complexity : Silica gel chromatography remains necessary due to polar byproducts. Crystallization-driven purification requires further development.
This systematic analysis demonstrates that integrating transition metal catalysis with modern coupling techniques enables efficient synthesis of the target benzofuran derivative. Continued optimization of stereoselective steps and catalyst recovery will enhance industrial applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
